molecular formula C18H28N2O3S B259513 Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate

Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate

货号 B259513
分子量: 352.5 g/mol
InChI 键: LEHLGOHMIVTMMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2009 and has since been the subject of extensive research due to its potential applications in cancer treatment.

作用机制

CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Biochemical and physiological effects:
Studies have shown that CX-5461 has potent anti-tumor activity in various cancer cell lines, including breast, ovarian, and pancreatic cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, CX-5461 has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

One advantage of CX-5461 is its specificity for RNA polymerase I transcription, which makes it a promising candidate for cancer treatment. However, its potency and selectivity also pose challenges for its use in lab experiments. CX-5461 is highly toxic and requires careful handling and dosing. In addition, its effects on normal cells and tissues need to be further investigated.

未来方向

Future research on CX-5461 could focus on optimizing its dosing and delivery methods to minimize toxicity and improve efficacy. In addition, studies could explore its potential as a combination therapy with other cancer treatments. Further investigation is also needed to understand its effects on normal cells and tissues and to identify potential biomarkers for patient selection.

合成方法

The synthesis of CX-5461 involves several steps, starting with the reaction of ethyl 2-bromo-5-ethyl-3-thiophenecarboxylate with cyclohexylamine to form ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate. This intermediate is then subjected to a series of reactions to yield the final product, CX-5461.

科学研究应用

CX-5461 has been extensively studied for its potential as a cancer treatment. It targets RNA polymerase I transcription, which is upregulated in many types of cancer. By inhibiting this process, CX-5461 can induce cell death in cancer cells while sparing normal cells.

属性

产品名称

Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate

分子式

C18H28N2O3S

分子量

352.5 g/mol

IUPAC 名称

ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C18H28N2O3S/c1-3-14-12-15(18(22)23-4-2)17(24-14)20-16(21)10-11-19-13-8-6-5-7-9-13/h12-13,19H,3-11H2,1-2H3,(H,20,21)

InChI 键

LEHLGOHMIVTMMX-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)CCNC2CCCCC2)C(=O)OCC

规范 SMILES

CCC1=CC(=C(S1)NC(=O)CCNC2CCCCC2)C(=O)OCC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。